![molecular formula C18H15N5O2 B14382398 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid CAS No. 88282-01-3](/img/structure/B14382398.png)
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound characterized by its unique triazine ring structure
Vorbereitungsmethoden
The synthesis of 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, catalysts like palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction . Major products formed from these reactions include various substituted triazine derivatives and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring structure allows it to bind to metal ions, forming stable complexes that can influence various biochemical processes . Additionally, its hydrazinylidene group can participate in redox reactions, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific triazine ring and hydrazinylidene group. Similar compounds include:
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: Used in coordination chemistry and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
88282-01-3 |
|---|---|
Molekularformel |
C18H15N5O2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-12(17(24)25)20-22-18-19-15(13-8-4-2-5-9-13)16(21-23-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,24,25)(H,19,22,23) |
InChI-Schlüssel |
QRQRESGSKXWLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
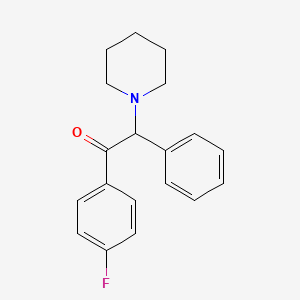
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
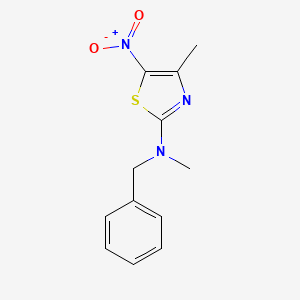

![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
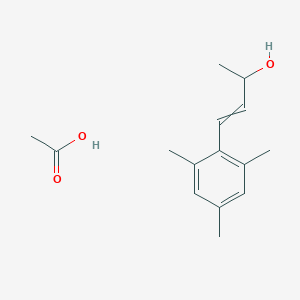
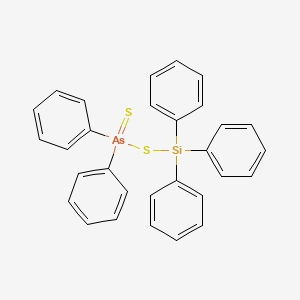
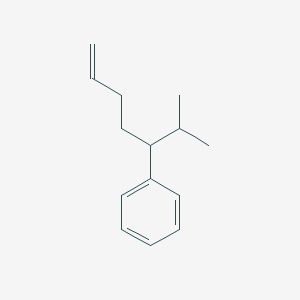
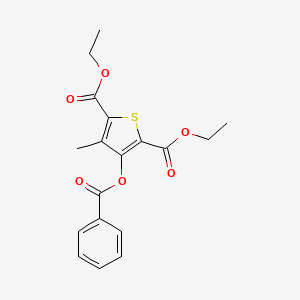
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

